molecular formula C₁₂H₂D₈N₄O₂ B1160241 1,2-Diisonicotinoylhydrazine-d8

1,2-Diisonicotinoylhydrazine-d8

Cat. No.: B1160241
M. Wt: 250.28
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Diisonicotinoylhydrazine-d8 (CAS 4329-75-3) is a deuterated derivative of 1,2-diisonicotinoylhydrazine, featuring eight deuterium atoms replacing hydrogen in its structure. Its molecular formula is C₁₂H₁₀N₄O₂, with a molecular weight of 242.2 g/mol . The compound consists of a hydrazine backbone substituted with two isonicotinoyl groups (pyridine-4-carbonyl), which confer unique electronic and steric properties. The deuterated form is primarily utilized in isotopic labeling studies to investigate metabolic pathways, stability, and pharmacokinetics .

Properties

Molecular Formula

C₁₂H₂D₈N₄O₂

Molecular Weight

250.28

Synonyms

Isonicotinic Acid N’-(Pyridine-d8-4-carbonyl)hydrazide;  N,N’-Bis(4-picolinoyl-d8)hydrazine;  N,N’-Diisonicotinoylhydrazine-d8;  NSC 39301-d8;  NSC 52961-d8

Origin of Product

United States

Comparison with Similar Compounds

Chemical Structure and Substituent Effects

Acylated and alkylated hydrazines exhibit distinct structural and functional differences. Below is a comparative analysis of key derivatives:

Compound Name CAS Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
1,2-Diisonicotinoylhydrazine-d8 4329-75-3 Isonicotinoyl C₁₂H₁₀N₄O₂ 242.2 Pyridine rings enable π-π interactions
1,2-Dibenzoylhydrazine 787-84-8 Benzoyl C₁₄H₁₂N₂O₂ 240.26 Aromatic benzoyl groups increase lipophilicity
1,2-Diphenylhydrazine 122-66-7 Phenyl C₁₂H₁₂N₂ 184.24 Simple aryl groups linked to carcinogenicity
1,2-Dimethylhydrazine 540-73-8 Methyl C₂H₈N₂ 60.10 High reactivity and volatility; carcinogenic
1,2-Diformylhydrazine 628-36-4 Formyl C₂H₄N₂O₂ 88.07 Small substituents; hygroscopic and less stable

Key Observations :

  • Acyl vs. Alkyl/Aryl Groups: Acylated hydrazines (e.g., isonicotinoyl, benzoyl) are generally more stable and less reactive than alkyl/aryl derivatives due to electron-withdrawing effects.
  • Deuterated vs. Non-deuterated: Deuterium substitution in this compound reduces metabolic degradation rates, enhancing its utility in tracer studies compared to non-deuterated analogs .

Physical and Chemical Properties

Solubility and Stability
  • This compound: The pyridine rings enhance solubility in polar solvents (e.g., DMSO, acetonitrile) and improve thermal stability .
  • 1,2-Diphenylhydrazine: Low water solubility due to hydrophobic phenyl groups; prone to oxidation into benzidine derivatives, a known carcinogen .
  • 1,2-Dimethylhydrazine : Volatile liquid with high reactivity; decomposes exothermically upon exposure to air .
Spectral Characteristics
  • NMR and IR: Acylated hydrazines like this compound exhibit distinct carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ (IR) and aromatic proton signals in 1H NMR (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : Deuterated compounds show isotopic peaks shifted by +8 Da, confirming deuteration .

Toxicity Profiles

Compound Toxicity Profile Key Findings
This compound Limited toxicity data; presumed lower acute toxicity due to acylation Acyl groups reduce direct reactivity with biomolecules compared to alkyl hydrazines
1,2-Diphenylhydrazine Carcinogenic (ATSDR Category) Metabolizes to benzidine, a potent carcinogen; linked to bladder tumors
1,2-Dimethylhydrazine Highly toxic and carcinogenic Induces colorectal tumors in rodents; classified as a Group 2B carcinogen
1,2-Diisopropylhydrazine Moderate toxicity Causes central nervous system depression and hemolytic anemia

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